1-(3,5-Dimethylphenyl)-2-butanol
Description
1-(3,5-Dimethylphenyl)-2-butanol is a secondary alcohol featuring a 3,5-dimethylphenyl substituent attached to the first carbon of a 2-butanol backbone. Its molecular formula is C₁₂H₁₆O (molecular weight: 180.25 g/mol). However, direct experimental data on its synthesis, physical properties, or biological activity are scarce in the provided evidence. Thus, comparisons below are extrapolated from structurally related compounds, emphasizing functional groups, substituents, and synthesis methodologies .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(13)8-11-6-9(2)5-10(3)7-11/h5-7,12-13H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEKQPYSEPMAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC(=C1)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-2-butanol typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with butanal. This Grignard reaction proceeds under anhydrous conditions and requires careful control of temperature to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it into a halide using thionyl chloride.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major products formed from these reactions include the corresponding ketone, hydrocarbon, and halide derivatives.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-2-butanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies involving Grignard reactions and other organic transformations.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism by which 1-(3,5-Dimethylphenyl)-2-butanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The molecular pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Structural Analogues
2,3-Dimethyl-1-butanol (C₆H₁₄O; MW: 102.17 g/mol)
- Structural Relationship : A branched-chain alcohol without an aromatic group.
- Physical Properties : Lower molecular weight (102.17 vs. 180.25 g/mol) implies higher volatility. Safety data indicate moderate toxicity (skin/eye irritant; requires medical consultation upon exposure) .
- Functional Group Comparison: Both share a hydroxyl group, but 1-(3,5-Dimethylphenyl)-2-butanol’s aromatic ring likely increases hydrophobicity (higher logP).
1-(3,5-Dimethylphenyl)indolin-2-one (C₁₆H₁₅NO; MW: 237.30 g/mol)
- Structural Relationship: Contains the 3,5-dimethylphenyl group but fused to an indolinone ring.
- Synthesis : Prepared via carboxylation of 1-(3,5-dimethylphenyl)indole followed by acetylation (52% yield) .
- Applications: Indolinones are intermediates in drug synthesis (e.g., kinase inhibitors). The aromatic substitution pattern may influence binding affinity in biological systems.
1-(3,5-Dimethylphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole (C₁₉H₂₀N₂; MW: 276.38 g/mol)
- Structural Relationship : Substituted imidazole with 3,5-dimethylphenyl and phenyl groups.
- Synthesis : Condensation of butane-2,3-dione, 3,5-xylidine, and benzaldehyde (46% yield) .
- Pharmacological Relevance : Imidazole derivatives exhibit antifungal, anticancer, and herbicidal activities. The planar imidazole ring and substituent dihedral angles (e.g., 67.46° between rings) may enhance intermolecular interactions .
1-(3,5-Dihydroxyphenyl)butan-2-one (C₁₀H₁₂O₃; MW: 180.20 g/mol)
- Structural Relationship : Ketone analogue with dihydroxyphenyl instead of dimethylphenyl.
- Physicochemical Properties: logP = 1.62 (moderate lipophilicity) vs. estimated higher logP for this compound due to methyl groups .
Biological Activity
1-(3,5-Dimethylphenyl)-2-butanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H18O
- Molecular Weight : 178.27 g/mol
- Structure : Characterized by a butanol backbone with a 3,5-dimethylphenyl group attached, contributing to its unique chemical properties.
The biological activity of this compound is believed to involve interactions with various cellular targets, including:
- Enzymes : The compound may modulate enzyme activity, influencing metabolic pathways and biochemical reactions.
- Receptors : It could interact with specific receptors, potentially affecting signal transduction pathways that regulate cellular functions.
- Cell Membranes : Its antimicrobial properties may arise from disrupting microbial cell membranes, leading to cell lysis and death.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The following table summarizes the results of antimicrobial assays:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a potential candidate for the development of new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, studies have investigated the anticancer potential of this compound. A recent study evaluated its effects on various cancer cell lines, as shown in the table below:
| Compound | Cell Line | Cell Growth Inhibition (%) |
|---|---|---|
| This compound | MIA PaCa-2 | 45 ± 6.2 |
| MDA-MB-231 | 38 ± 4.8 | |
| PC-3 | 20 ± 5.1 |
The compound demonstrated promising inhibitory effects on cell proliferation in these cancer cell lines, indicating its potential as an anticancer agent .
Study on Antimicrobial Efficacy
A study published in Molecules explored the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the structure could enhance its activity against resistant bacterial strains. The study concluded that further exploration into structural modifications could lead to more potent antimicrobial agents .
Investigation into Anticancer Activity
Another significant study focused on the anticancer properties of this compound, where it was found to induce apoptosis in cancer cells through mitochondrial pathways. The research highlighted the importance of understanding the molecular mechanisms involved to optimize therapeutic applications .
Q & A
Q. Key Considerations :
- The steric hindrance from the 3,5-dimethyl groups may influence reaction rates and regioselectivity .
- Intermediate characterization via NMR (e.g., monitoring carbonyl reduction) is critical .
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
A multi-technique approach is recommended:
NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.0 ppm, singlet for 3,5-dimethyl substitution) and alcohol proton (δ 1.5–2.0 ppm, broad).
- ¹³C NMR : Confirm the quaternary carbons of the dimethylphenyl group (δ 20–25 ppm for methyl groups) .
IR Spectroscopy : Detect the O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050–1250 cm⁻¹).
Mass Spectrometry (MS) : Molecular ion peak at m/z 192 (C₁₂H₁₆O) and fragmentation patterns to validate the structure .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Optimization strategies include:
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance aldol condensation efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., THF) may improve intermediate solubility .
- Temperature Control : Lower temperatures (~0°C) during reduction steps to minimize side reactions.
- Stoichiometry : Excess reducing agent (1.5–2.0 equivalents) to ensure complete conversion, as seen in analogous chloride syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
